Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate chemical structure
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate chemical structure
An In-Depth Technical Guide to Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate: Synthesis, Structure, and Characterization
This technical guide provides a comprehensive overview of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate, a molecule of interest to researchers and professionals in drug development and medicinal chemistry. The guide details the chemical structure, a proposed synthetic pathway with step-by-step protocols, and methods for its structural elucidation. The content is grounded in established chemical principles and supported by authoritative references.
Introduction to the Core Structure
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate incorporates three key structural motifs that are significant in medicinal chemistry: a piperidine ring, a cyclopropyl group, and a benzyl carbamate (Cbz) protecting group.
-
Piperidine Moiety: The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse substitutions, influencing the molecule's physicochemical properties and its interaction with biological targets.[3]
-
Cyclopropane Ring: The cyclopropyl group is a three-membered carbocycle that introduces conformational rigidity into a molecule. This feature can be advantageous in drug design, as it can lock the molecule into a specific conformation, potentially leading to enhanced binding affinity and selectivity for its target.[4][5] The Simmons-Smith reaction is a classic and effective method for the stereospecific synthesis of cyclopropanes from alkenes.[6]
-
Benzyl Carbamate (Cbz) Group: The benzyl carbamate, commonly known as the Cbz or Z group, is a widely used protecting group for amines in organic synthesis.[7][8] It is stable under a variety of reaction conditions but can be readily removed when needed, typically through catalytic hydrogenolysis.[9][10] This protecting group is crucial for multi-step syntheses, preventing the amine from undergoing unwanted side reactions.
The combination of these structural features in Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate suggests its potential as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Proposed Synthetic Pathway
A plausible and efficient synthesis of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate can be envisioned in a multi-step sequence starting from commercially available N-Boc-4-piperidinone. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate.
Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate (Wittig Reaction)
The synthesis commences with the conversion of the ketone in N-Boc-4-piperidinone to an exocyclic methylene group via a Wittig reaction. This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.
Experimental Protocol:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium dropwise to generate the ylide.
-
After stirring for 30 minutes, add a solution of N-Boc-4-piperidinone in anhydrous THF dropwise to the ylide solution.[11][12]
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-methylenepiperidine-1-carboxylate.
Step 2: Synthesis of tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate (Simmons-Smith Cyclopropanation)
The newly formed double bond is then converted to a cyclopropane ring using the Simmons-Smith reaction. This reaction is known for its stereospecificity, preserving the stereochemistry of the alkene.[6] The Furukawa modification, which utilizes diethylzinc, is often employed for its enhanced reactivity.[13]
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 4-methylenepiperidine-1-carboxylate in an anhydrous solvent such as dichloromethane.
-
Cool the solution to 0 °C and add a solution of diethylzinc in hexanes dropwise.
-
Slowly add diiodomethane to the reaction mixture.
-
Stir the reaction at 0 °C for one hour and then allow it to warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.
Step 3: Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to yield the free secondary amine.
Experimental Protocol:
-
Dissolve tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution.[12]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine into an organic solvent.
-
Dry the organic layer and concentrate to obtain 4-(cyclopropylmethyl)piperidine.
Step 4: Cbz Protection of the Piperidine Nitrogen
The final step involves the protection of the secondary amine with a benzyl carbamate (Cbz) group. This is typically achieved by reacting the amine with benzyl chloroformate under basic conditions.[7]
Experimental Protocol:
-
Dissolve 4-(cyclopropylmethyl)piperidine in a solvent such as dichloromethane or a biphasic system of an organic solvent and aqueous base (Schotten-Baumann conditions).
-
Cool the solution to 0 °C and add a base, such as triethylamine or aqueous sodium carbonate.
-
Add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate, by column chromatography.
Structural Elucidation and Characterization
The identity and purity of the synthesized Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate would be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the benzyl group (aromatic and benzylic CH₂), the piperidine ring, and the cyclopropyl group. The chemical shifts and coupling patterns would be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the carbamate, the aromatic and benzylic carbons of the Cbz group, and the aliphatic carbons of the piperidine and cyclopropyl rings.[14] |
| FT-IR | Characteristic absorption bands for the N-H stretch (if any residual starting material), C=O stretch of the carbamate, and C-H stretches of the aromatic and aliphatic groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |
| Purity (HPLC) | A single major peak in the High-Performance Liquid Chromatography chromatogram, indicating the purity of the synthesized compound. |
Conclusion
This technical guide has detailed the chemical structure and a robust synthetic pathway for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate. By leveraging well-established synthetic methodologies such as the Wittig reaction, Simmons-Smith cyclopropanation, and standard protection/deprotection strategies, this molecule can be efficiently prepared. The combination of the piperidine, cyclopropane, and benzyl carbamate moieties makes it a compound of interest for further elaboration in drug discovery and development programs. The analytical techniques outlined provide a clear roadmap for the structural verification and purity assessment of the final product.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Elsevier. Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
Wiley Online Library. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
-
PMC. A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent. [Link]
-
MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. Simmons‐Smith Cyclopropanation Reaction. [Link]
-
DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
PubChem. Benzyl (piperidin-2-ylmethyl)carbamate. [Link]
- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
-
ResearchGate. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]
-
Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- Google Patents. Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
-
PubChem. 1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2-[(4-chlorophenyl)methyl]-15-cyclopropyl-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(3-fluorophenyl). [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
-
PubChem. (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. [Link]
-
NIST WebBook. 4-Benzylpiperidine. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
-
IOSR Journal of Pharmacy. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
-
PMC. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]
-
PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
PubChem. 2-Benzylpiperidine. [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. [Link]
- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Asian Journal of Chemistry. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [Link]
-
DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
-
ResearchGate. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 4. A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 11. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. repositorio.uam.es [repositorio.uam.es]
- 14. mdpi.com [mdpi.com]
